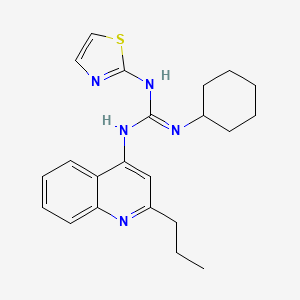
1-(3-Methylisoxazol-5-yl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylisoxazol-5-yl)imidazolidin-2-one is a heterocyclic compound that features both an isoxazole and an imidazolidinone ring. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylisoxazol-5-yl)imidazolidin-2-one typically involves the formation of the isoxazole ring followed by the construction of the imidazolidinone ring. One common method involves the cyclization of 3-methylisoxazole with appropriate diamines under controlled conditions. Catalysts such as γ-Al2O3 and ceria-based materials have been reported to facilitate the formation of imidazolidin-2-ones from diamines and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of supercritical CO2 as a solvent and catalyst has been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylisoxazol-5-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylisoxazol-5-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylisoxazol-5-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methylisoxazol-5-yl)urea
- 1-(3-Methylisoxazol-5-yl)thiourea
- 1-(3-Methylisoxazol-5-yl)hydantoin
Uniqueness
1-(3-Methylisoxazol-5-yl)imidazolidin-2-one is unique due to the presence of both an isoxazole and an imidazolidinone ring in its structure. This dual-ring system provides a combination of chemical reactivity and biological activity that is not commonly found in other similar compounds. The presence of the imidazolidinone ring, in particular, allows for the formation of stable complexes with metal ions, which can be useful in catalysis and other applications .
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
1-(3-methyl-1,2-oxazol-5-yl)imidazolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-5-4-6(12-9-5)10-3-2-8-7(10)11/h4H,2-3H2,1H3,(H,8,11) |
Clave InChI |
MLRSWNZMUSVOPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)N2CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


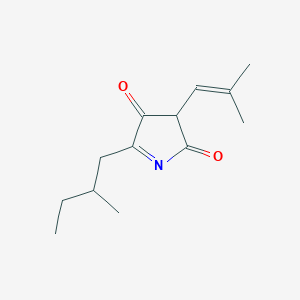
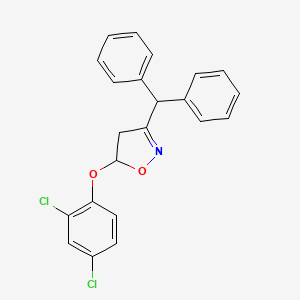
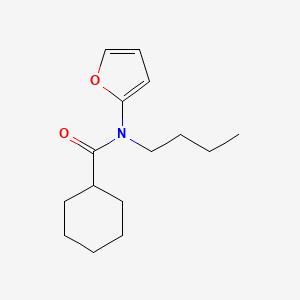
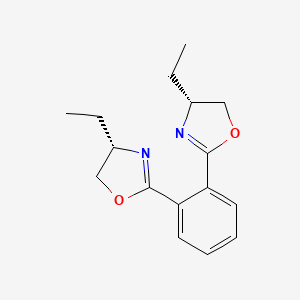
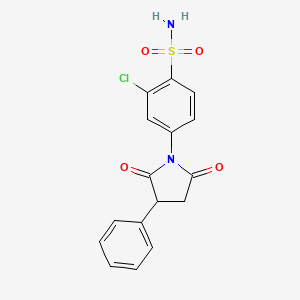
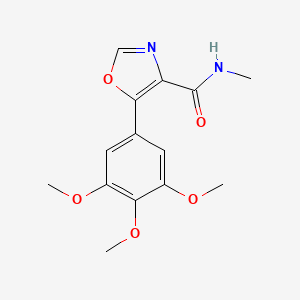


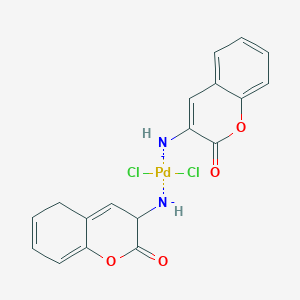
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)
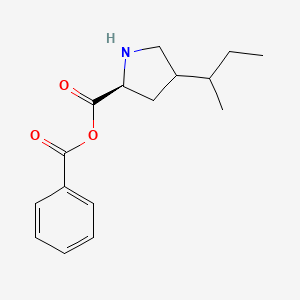
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
